Cas no 1805593-50-3 (3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride)

3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride
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- インチ: 1S/C8H2ClF6IO2S/c9-19(17,18)3-1-4(7(10,11)12)6(16)5(2-3)8(13,14)15/h1-2H
- InChIKey: KETBQUUFFHIEKM-UHFFFAOYSA-N
- SMILES: IC1C(C(F)(F)F)=CC(=CC=1C(F)(F)F)S(=O)(=O)Cl
計算された属性
- 精确分子量: 437.84129 g/mol
- 同位素质量: 437.84129 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 404
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 438.51
- XLogP3: 4.4
- トポロジー分子極性表面積: 42.5
3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033938-1g |
3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride |
1805593-50-3 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chlorideに関する追加情報
Introduction to 3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride (CAS No. 1805593-50-3)
3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride, identified by the CAS number 1805593-50-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as key intermediates in the synthesis of various biologically active molecules. The presence of both trifluoromethyl and iodine substituents on the benzene ring enhances its reactivity and makes it a valuable building block for further chemical transformations.
The trifluoromethyl group (-CF₃) is a well-documented electron-withdrawing moiety that can influence the electronic properties of the molecule, making it particularly useful in designing compounds with improved metabolic stability and binding affinity. In contrast, the iodine atom at the para position relative to the sulfonyl chloride functionality provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings. These attributes make 3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride a versatile tool in medicinal chemistry and material science.
Recent advancements in synthetic methodologies have highlighted the importance of sulfonyl chlorides in drug discovery. For instance, studies have demonstrated that sulfonyl chlorides can be efficiently converted into sulfonamides, which are prevalent motifs in many approved drugs. The combination of the trifluoromethyl group and the iodine substituent in 3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride allows for sequential functionalization, enabling chemists to explore complex molecular architectures with precision.
In the context of pharmaceutical development, this compound has been utilized in the synthesis of novel inhibitors targeting various biological pathways. For example, researchers have employed it to develop small-molecule modulators of enzyme activity, where the trifluoromethyl group enhances lipophilicity, while the iodine atom facilitates further derivatization. Such strategies are particularly relevant in the pursuit of next-generation therapeutics that exhibit improved pharmacokinetic profiles.
The agrochemical sector has also benefited from the use of 3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride. Its structural features contribute to the development of potent and selective pesticides by influencing both potency and selectivity. The trifluoromethyl group is known to enhance binding interactions with biological targets, while the iodine substituent allows for structural diversification through cross-coupling reactions. This dual functionality makes it an attractive intermediate for designing agrochemicals with enhanced efficacy and environmental compatibility.
From a synthetic chemistry perspective, 3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride exemplifies the power of multi-substituted aromatic systems in enabling complex synthetic transformations. The presence of both electron-withdrawing and electron-donating groups on the benzene ring creates a unique reactivity profile that can be exploited for diverse applications. For instance, palladium-catalyzed cross-coupling reactions with organometallic reagents can be performed efficiently using this compound as a precursor.
Recent studies have also explored the use of this compound in polymer science and material engineering. The combination of halogenated aromatic rings with sulfonyl chloride functionalities provides a platform for designing advanced materials with tailored properties. Such materials may find applications in electronics, coatings, or specialty polymers where precise control over molecular architecture is crucial.
The industrial production of 3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride requires careful optimization to ensure high yield and purity. Advances in catalytic processes have enabled more efficient synthetic routes, reducing costs and environmental impact. As demand for specialized intermediates grows, continuous improvements in manufacturing techniques will be essential to meet industry needs.
In conclusion, 3,5-Bis(trifluoromethyl)-4-iodobenzenesulfonyl chloride (CAS No. 1805593-50-3) is a highly versatile compound with broad applications across multiple scientific disciplines. Its unique structural features—specifically the presence of both trifluoromethyl and iodine substituents)—make it an invaluable tool for researchers engaged in drug discovery, agrochemical development, and material science. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing scientific innovation.
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